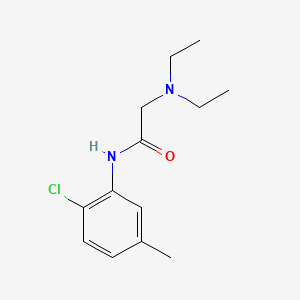
N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring and a diethylamino group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylphenylamine and diethylaminoacetyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloro-5-methylphenylamine is reacted with diethylaminoacetyl chloride in an appropriate solvent like dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-methylphenyl)-2-(diethylamino)acetamide
- N-(2-Chloro-5-methylphenyl)-2-(dimethylamino)acetamide
- N-(2-Bromo-5-methylphenyl)-2-(diethylamino)acetamide
Uniqueness
N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the diethylamino group
Properties
CAS No. |
3213-20-5 |
|---|---|
Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
N-(2-chloro-5-methylphenyl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C13H19ClN2O/c1-4-16(5-2)9-13(17)15-12-8-10(3)6-7-11(12)14/h6-8H,4-5,9H2,1-3H3,(H,15,17) |
InChI Key |
RIWNLEXHBVSLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















